An In-depth Technical Guide to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a predictive yet scientifically grounded perspective on its physicochemical properties, synthesis, and potential biological significance. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutics, by providing a foundation for further investigation into this promising compound.
Introduction: The Significance of the 3-Amino-2-Oxindole Core
The 1,3-dihydro-2H-indol-2-one, commonly known as oxindole, is a bicyclic aromatic heterocycle that has garnered significant attention in the field of drug discovery. The versatility of the oxindole ring system, particularly at the C3 position, allows for the introduction of diverse functionalities, leading to a wide array of pharmacological activities. Derivatives of this scaffold have been reported to exhibit properties including but not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer effects[1][2].
The introduction of an amino group at the C3 position creates a chiral center, opening avenues for stereoselective synthesis and the exploration of stereoisomer-specific biological activities. The 3-amino-2-oxindole core is a key pharmacophore in several investigational drug candidates. This guide focuses on the 5-ethyl substituted analog, providing a detailed examination of its anticipated chemical and physical characteristics.
Physicochemical Properties
Based on its chemical structure and data from commercially available sources, the fundamental properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride are summarized below. It is important to note that properties such as melting point and solubility are extrapolated from related compounds and should be experimentally verified.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClN₂O | Sigma-Aldrich |
| Molecular Weight | 212.68 g/mol | Sigma-Aldrich |
| CAS Number | 1311314-07-4 | Echemi |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| Melting Point | Not explicitly reported. Related 3-aminooxindole derivatives exhibit a wide range of melting points, often above 200 °C. For instance, 2-(5-Fluoro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile, a related precursor, has a melting point of 200–202 °C.[3] | Inferred from Analogs |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, and likely has some solubility in water due to the hydrochloride salt form. The solubility of amino acids, which share the amino group, is known to be influenced by the solvent system. | Inferred from Analogs[4] |
| Stability | The oxindole core is generally stable, though the 3-amino substitution can be susceptible to oxidation. Storage in a cool, dry, and dark place is recommended. | General Chemical Knowledge |
Synthesis and Characterization
A common and effective strategy involves the α-amination of a 3-substituted-2-oxindole precursor. This approach offers a high degree of control and can be adapted for stereoselective synthesis.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodological Considerations
-
Preparation of the 5-Ethyl-2-oxindole Core: The synthesis would likely commence with a commercially available or synthesized 5-ethylisatin.
-
Introduction of a Nitrogen-Containing Moiety: A common method for introducing an amino group at the C3 position is through the addition of a nucleophile that contains a nitrogen atom in a protected or masked form. For instance, a base-catalyzed reaction with nitromethane would yield a 3-hydroxy-3-(nitromethyl) derivative.
-
Reduction to the Amine: The nitro group can then be reduced to the primary amine using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid). The latter has the advantage of potentially yielding the hydrochloride salt directly.
-
Salt Formation: If the free base is isolated after reduction, it can be converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol.
Spectroscopic Characterization (Predicted)
The structural confirmation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral features are anticipated[1][5][6][7][8]:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons on the benzene ring would appear as multiplets or distinct doublets and singlets in the region of δ 6.5-7.5 ppm.
-
The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene protons.
-
The proton at the C3 position would likely appear as a singlet.
-
The protons of the amino group and the amide NH would be observable and their chemical shifts would be dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the lactam would resonate downfield, typically in the range of δ 170-180 ppm.
-
Aromatic carbons would appear in the δ 110-150 ppm region.
-
The C3 carbon bearing the amino group would be found in the aliphatic region.
-
The carbons of the ethyl group would also be in the aliphatic region.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic N-H stretching vibrations for the amine and amide groups would be observed in the range of 3200-3400 cm⁻¹.
-
A strong absorption for the C=O stretch of the lactam would be present around 1680-1720 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.
-
-
MS (Mass Spectrometry):
-
The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₂N₂O) and fragmentation patterns consistent with the loss of the amino group, ethyl group, and other characteristic fragments of the oxindole core.
-
Potential Biological Activity and Mechanism of Action
While no specific biological studies on 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have been identified, the broader class of 3-substituted-2-oxindoles is rich in pharmacological activities.
Anticipated Biological Profile
-
Antimicrobial Activity: Many indole and oxindole derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with quorum sensing.[5][6][9]
-
Anti-inflammatory Effects: Some oxindole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Anticancer Properties: The oxindole scaffold is present in several approved and investigational anticancer drugs. Their mechanisms can be diverse, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
-
Other Potential Activities: Derivatives of 3-amino-2-oxindole have also been explored for their potential as antiviral (including anti-HIV) and anticonvulsant agents.[1]
Hypothesized Mechanism of Action Visualization
The diverse biological activities of oxindole derivatives stem from their ability to interact with a variety of biological targets. A generalized model for their potential mechanism of action is depicted below.
Caption: Generalized mechanism of action for a bioactive oxindole derivative.
Experimental Protocols: A Template for Investigation
For researchers wishing to investigate the properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, the following experimental templates can be adapted.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - A Measure of Antimicrobial Activity
-
Preparation of Stock Solution: Dissolve a precisely weighed amount of the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Utilize a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Safety and Handling
Based on information for the hydrochloride salt, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is classified as an eye irritant (H319). Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion and Future Directions
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride belongs to a class of compounds with significant therapeutic potential. While specific data for this molecule is sparse, the established biological activities of related 3-amino-2-oxindoles provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties. Elucidating its precise mechanism of action and exploring its potential in various disease models will be crucial steps in determining its value as a lead compound in drug discovery programs.
References
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). MDPI. [Link]
-
3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journals. [Link]
-
3-amino-1,3-dihydro-2H-indol-2-one - 117069-75-7, C8H8N2O, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]
-
3-Oxindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex. (2010). PubMed. [Link]
-
1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (n.d.). PubMed. [Link]
-
Isolation and characterization of some potential impurities in ropinirole hydrochloride. (n.d.). PubMed. [Link]
-
Ropinirole-impurities. (n.d.). Pharmaffiliates. [Link]
-
Synthesis and Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. (2026). International Journal of Pharmaceutical Sciences. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). [Link]
-
Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journals. [Link]
-
Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. (n.d.). PubMed. [Link]
-
Facile and General Synthesis of Quaternary 3-Aminooxindoles. (n.d.). ACS Publications. [Link]
-
Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][4][5]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances. [Link]
-
The key marketed drug molecules of 3‐substituted‐2‐oxindole derivatives. (n.d.). ResearchGate. [Link]
-
Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation. (n.d.). RSC Publishing. [Link]
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (n.d.). PubMed Central. [Link]
Sources
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
